Tripamide

描述

属性

CAS 编号 |

73803-48-2 |

|---|---|

分子式 |

C16H20ClN3O3S |

分子量 |

369.9 g/mol |

IUPAC 名称 |

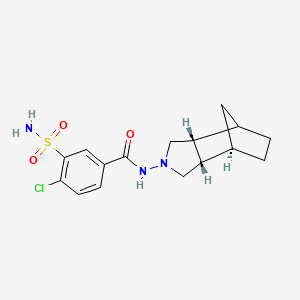

N-[(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decan-4-yl]-4-chloro-3-sulfamoylbenzamide |

InChI |

InChI=1S/C16H20ClN3O3S/c17-14-4-3-11(6-15(14)24(18,22)23)16(21)19-20-7-12-9-1-2-10(5-9)13(12)8-20/h3-4,6,9-10,12-13H,1-2,5,7-8H2,(H,19,21)(H2,18,22,23)/t9-,10+,12-,13+ |

InChI 键 |

UHLOVGKIEARANS-NIFPGPBJSA-N |

手性 SMILES |

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N |

规范 SMILES |

C1CC2CC1C3C2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

E 614 E614 N-(4-azo-endo-tricyclo(5.2.1.0.(2.6))-decan)-4-chloro-3-sulfamoylbenzamide tripamide |

产品来源 |

United States |

Foundational & Exploratory

Tripamide's Action in Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripamide is a diuretic agent that has been a subject of interest due to its therapeutic effects in managing hypertension and edema. While often categorized with thiazide-like diuretics, compelling evidence from renal clearance studies in humans points towards a primary mechanism of action in the thick ascending limb of the loop of Henle, characteristic of a loop diuretic. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in the renal tubules, addressing the conflicting classifications and delving into its molecular targets, physiological effects, and the experimental basis for these findings. The guide is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and renal physiology.

Introduction

This compound is a sulfonamide-derived diuretic with antihypertensive properties.[1] Its primary therapeutic application lies in the management of fluid retention and high blood pressure.[2] The precise mechanism by which this compound exerts its diuretic and antihypertensive effects has been a subject of some debate, with literature variously classifying it as a thiazide-like diuretic or a loop diuretic. This guide aims to clarify this ambiguity by presenting and analyzing the available scientific evidence, with a focus on its action within the intricate network of the renal tubules.

Primary Site and Mechanism of Action in the Renal Tubule

The diuretic effect of this compound is achieved by inhibiting the reabsorption of sodium and chloride ions in the nephron, leading to increased water excretion (diuresis).[2]

Evidence for Action in the Thick Ascending Limb of Henle's Loop

-

Increased Fractional Free Water Clearance: During water loading, this compound administration led to a significant increase in fractional free water clearance, an effect that is opposite to that observed with thiazide diuretics.[1] This indicates an inhibition of solute reabsorption in the diluting segment of the nephron, which is the thick ascending limb.

-

Inhibition of Solute Reabsorption: When accounting for the delivery of solute to the diluting segment, this compound was shown to decrease the ratio of free water clearance to solute delivery, confirming an inhibitory effect on solute reabsorption in the cortical segment of the thick ascending limb.[1]

-

Effect in the Medullary Segment: Studies conducted during hydropenia (water deprivation) further demonstrated a decrease in free water reabsorption relative to solute delivery, suggesting an additional site of action in the medullary segment of the thick ascending limb.[1]

-

Increased Calcium Excretion: this compound was observed to increase the excretion of calcium, a characteristic feature of loop diuretics that inhibit the Na-K-2Cl cotransporter (NKCC2).[1] Thiazide diuretics, in contrast, are known to decrease urinary calcium excretion.[3]

These findings collectively suggest that this compound functions as a loop diuretic, with its primary molecular target likely being the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of the epithelial cells of the thick ascending limb.[1][4] Inhibition of NKCC2 disrupts the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in their excretion, along with water.

The Conflicting Classification as a Thiazide-Like Diuretic

Despite the evidence for its action as a loop diuretic, some sources classify this compound as a thiazide-like diuretic, which would imply its primary site of action is the distal convoluted tubule (DCT) with the Na-Cl cotransporter (NCC) as its target.[2] This classification may stem from its sulfonamide chemical structure, which is common to both classes of diuretics, or its clinical use in hypertension, a primary indication for thiazides. However, the available direct experimental evidence in humans more strongly supports the loop diuretic mechanism. It is possible that this compound possesses a dual action or that its effects are more complex than a single-site model suggests, but further research is needed to definitively resolve this discrepancy.

Molecular Interactions and Signaling Pathways

Molecular Target: The Na-K-2Cl Cotransporter (NKCC2)

Based on its functional characteristics as a loop diuretic, the primary molecular target of this compound is inferred to be the Na-K-2Cl cotransporter, isoform 2 (NKCC2), encoded by the SLC12A1 gene.[5] This transporter is exclusively expressed in the apical membrane of the thick ascending limb of the loop of Henle and is responsible for the reabsorption of a significant portion of filtered NaCl.[6]

Binding Site

The precise binding site of this compound on the NKCC2 transporter has not been elucidated. Structural studies, such as cryo-electron microscopy, which have been instrumental in defining the binding pockets of other diuretics on their respective transporters, have not yet been reported for this compound. Mutagenesis studies on NKCC1 have identified several transmembrane helices (TM2, TM4, TM7, TM11, and TM12) as being involved in the binding of loop diuretics like bumetanide.[5][7] It is plausible that this compound interacts with a similar region on NKCC2.

Downstream Signaling Pathways

The direct impact of this compound on the signaling pathways that regulate NKCC2 activity is not well-documented. The activity of NKCC2 is known to be regulated by phosphorylation and dephosphorylation events, influenced by hormones such as vasopressin and signaling molecules like cyclic GMP.[5][8] The WNK-SPAK/OSR1 kinase pathway, which is a key regulator of the Na-Cl cotransporter (NCC) in the distal tubule, has also been implicated in the regulation of NKCC2. However, there is currently no direct evidence to suggest that this compound's mechanism of action involves the modulation of these signaling pathways. Its primary effect is believed to be direct inhibition of the transporter protein.

Quantitative Data

Quantitative data on the potency and efficacy of this compound's action on its specific molecular target are limited in the publicly available literature.

| Parameter | Value | Species/System | Reference |

| Fractional Free Water Clearance | ↑ 47% | Human (in vivo) | [1] |

| Fractional Solute Delivery to Diluting Segment | ↑ 75% | Human (in vivo) | [1] |

| Free Water Clearance / Solute Delivery | ↓ from 0.86 to 0.75 | Human (in vivo) | [1] |

| Free Water Reabsorption / Solute Delivery (Hydropenia) | ↓ from 0.66 to 0.61 | Human (in vivo) | [1] |

| IC50 on hNKCC1A and hNKCC1B | Ineffective up to 1000 µM | Human (in vitro, Xenopus oocyte expression) | [9] |

Note: The lack of inhibitory effect on NKCC1 at high concentrations may suggest isoform specificity for NKCC2 or a different binding site compared to other loop diuretics.

Experimental Protocols

The following are generalized protocols for key experimental techniques used to elucidate the mechanism of action of diuretics like this compound.

Renal Clearance Studies in Humans

Objective: To determine the site of action of a diuretic within the nephron by measuring its effects on water and solute excretion under controlled conditions.

Methodology:

-

Subject Preparation: Healthy, informed, and consenting volunteers are recruited. They are maintained on a constant diet and fluid intake for a period before and during the study to ensure a steady state.

-

Hydration State Control:

-

Water Loading: To assess effects on the diluting segment, subjects ingest a large volume of water to suppress antidiuretic hormone (ADH) and produce a brisk water diuresis.

-

Hydropenia: To assess effects on the concentrating mechanism, subjects undergo a period of water deprivation to stimulate ADH release.

-

-

Drug Administration: A baseline urine collection period is established, after which the diuretic (this compound) or a placebo is administered.

-

Sample Collection: Urine is collected at timed intervals. Blood samples are drawn periodically to measure plasma concentrations of electrolytes and creatinine.

-

Analysis: Urine and plasma samples are analyzed for concentrations of sodium, potassium, chloride, calcium, creatinine, and osmolality.

-

Calculations:

-

Creatinine Clearance (CrCl): To estimate the glomerular filtration rate (GFR).

-

Fractional Excretion of Electrolytes (FEx): Calculated as (Urine[X] * Plasma[Cr]) / (Plasma[X] * Urine[Cr]) * 100, where X is the electrolyte.

-

Free Water Clearance (CH2O): Calculated as Urine Flow Rate - Osmolar Clearance.

-

Fractional Free Water Clearance: CH2O / GFR.

-

Solute Delivery to the Diluting Segment: Calculated based on chloride clearance and GFR.

-

In Vitro Measurement of NKCC2 Inhibition (Heterologous Expression System)

Objective: To determine the direct inhibitory effect and potency (e.g., IC50) of a compound on the NKCC2 transporter.

Methodology:

-

Expression of NKCC2: The cDNA for human or another species' NKCC2 is injected into Xenopus laevis oocytes or transfected into a mammalian cell line (e.g., HEK293 cells) that does not endogenously express the transporter.

-

Ion Flux Assay:

-

The activity of the expressed NKCC2 transporter is measured by quantifying the uptake of a radioactive tracer, typically ⁸⁶Rb⁺ (as a congener for K⁺), in the presence of Na⁺ and Cl⁻.

-

Cells are incubated with the tracer and varying concentrations of the test compound (this compound).

-

The uptake is stopped at a specific time point, and the cells are washed to remove extracellular tracer.

-

The intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The rate of ⁸⁶Rb⁺ uptake is plotted against the concentration of the inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of transporter activity) is determined by fitting the data to a dose-response curve.

-

Renal Micropuncture in Animal Models

Objective: To directly sample fluid from different segments of the renal tubule to determine the precise location of altered ion and water transport in response to a diuretic.

Methodology:

-

Animal Preparation: Anesthetized rats or mice are surgically prepared to expose a kidney. The kidney is immobilized in a cup to minimize movement.[10]

-

Tubule Identification: The surface of the kidney is illuminated, and different tubular segments (e.g., proximal tubule, distal tubule) are identified based on their anatomical location and appearance. Dyes can be injected to trace the tubular path.[10]

-

Micropuncture and Fluid Collection: A fine glass micropipette is used to puncture the desired tubular segment, and a small sample of tubular fluid is collected.[10][11][12][13]

-

Drug Administration: The diuretic is administered intravenously, and tubular fluid is collected before and after drug administration.

-

Analysis: The collected tubular fluid and plasma samples are analyzed for inulin (to measure single-nephron GFR), and electrolyte concentrations.

-

Data Analysis: The data allows for the calculation of fractional reabsorption of water and electrolytes at specific sites along the nephron, pinpointing the site of diuretic action.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed mechanism of action of this compound in the thick ascending limb.

Caption: Workflow for determining diuretic site of action using renal clearance techniques.

Conclusion

The available evidence from human renal clearance studies strongly indicates that this compound's primary mechanism of action is the inhibition of solute reabsorption in the thick ascending limb of the loop of Henle, classifying it as a loop diuretic. Its likely molecular target is the Na-K-2Cl cotransporter, NKCC2. The conflicting classification of this compound as a thiazide-like diuretic highlights the need for further research to fully elucidate its molecular interactions and potential secondary sites of action. Future studies employing modern techniques such as cryo-electron microscopy to determine its binding site on NKCC2, and in vitro ion flux assays to quantify its inhibitory potency, would be invaluable in providing a more complete understanding of this diuretic agent. This detailed knowledge is essential for the rational design of new and improved diuretic therapies.

References

- 1. Sites of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effect of indapamide on urinary calcium excretion in patients with and without urinary stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular mechanism of the action of loop diuretics on the thick ascending limb of Henle's loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]

- 6. Update on NKCC2 regulation in the thick ascending limb (TAL) by membrane trafficking, phosphorylation, and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loop Diuretic and Ion-binding Residues Revealed by Scanning Mutagenesis of Transmembrane Helix 3 (TM3) of Na-K-Cl Cotransporter (NKCC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after furosemide administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. journals.physiology.org [journals.physiology.org]

Physicochemical Properties of Tripamide: A Technical Guide for Researchers

For immediate release:

Core Physicochemical Characteristics

Tripamide is a sulfonamide-derived diuretic.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Data for this compound

| Parameter | Data | Source |

| Molecular Formula | C₁₆H₂₀ClN₃O₃S | PubChem |

| Molecular Weight | 369.9 g/mol | PubChem |

| Appearance | White to off-white solid | MedchemExpress |

| Solubility | Data not publicly available. See Section 2.1 for determination protocol. | - |

| pKa | Data not publicly available. See Section 2.2 for determination protocol. | - |

Experimental Protocols

Determination of Aqueous and Solvent Solubility

Given that this compound is a poorly water-soluble drug, the shake-flask method is the gold standard for determining its thermodynamic equilibrium solubility.[2][3]

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH levels, ethanol, methanol) in a sealed container.[2]

-

Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[2] The presence of undissolved solid should be confirmed visually.[2]

-

Sample Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the saturated solution from the excess solid.[2]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[5]

Determination of pKa

The pKa, or acid dissociation constant, is a critical parameter for predicting the ionization state of a drug at different physiological pH values. For a sulfonamide like this compound, potentiometric titration or UV-spectrophotometry are common methods for pKa determination.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly soluble compounds.[6]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of this curve. For multi-ionizable compounds, derivative methods can be used to identify the pKa values.[6]

Methodology: UV-Metric Titration with Yasuda-Shedlovsky Extrapolation (for poorly soluble compounds)

-

Procedure: For compounds with very low aqueous solubility, the pKa is determined in several methanol-water mixtures of varying compositions.

-

Extrapolation: The relationship between the apparent pKa and the methanol concentration is plotted. This relationship is then extrapolated to zero methanol concentration to obtain the aqueous pKa value.[6]

Logical and Signaling Pathways

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of this compound's solubility and pKa.

Caption: Experimental workflow for determining the solubility and pKa of this compound.

Mechanism of Action: Signaling Pathway

This compound is a thiazide-like diuretic that exerts its therapeutic effect by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron.[7][8][9] This action leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[8][10]

Caption: Mechanism of action of this compound on the distal convoluted tubule cell.

References

- 1. Sites of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]

- 10. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Tripamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Tripamide, a sulfonamide diuretic and antihypertensive agent. The information compiled herein is intended to support researchers, scientists, and professionals involved in drug development and manufacturing. This document details the chemical synthesis pathway, experimental protocols for key reactions, and methods for the purification and analysis of the final active pharmaceutical ingredient (API).

Introduction to this compound

This compound, with the chemical name 3-(aminosulfonyl)-4-chloro-N-(octahydro-4,7-methano-2H-isoindol-2-yl)benzamide, is a potent diuretic used in the management of hypertension.[1] Its therapeutic effect is primarily achieved by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron.[2] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes, which in turn lowers blood pressure.[2] Beyond its diuretic effect, this compound may also possess some vasodilatory properties.[2]

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | 3-(aminosulfonyl)-4-chloro-N-[(3aR,4S,7R,7aS)-octahydro-2H-4,7-methanoisoindol-2-yl]benzamide |

| CAS Number | 73803-48-2 |

| Molecular Formula | C₁₆H₂₀ClN₃O₃S |

| Molar Mass | 369.86 g·mol⁻¹ |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 4-chloro-3-sulfamoylbenzoyl chloride and N-amino-endo-cis-hexahydro-4,7-methanoisoindole. These intermediates are then coupled to form the final this compound molecule.

Signaling Pathway of this compound's Mechanism of Action

The primary mechanism of action for this compound involves the inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule of the kidney. This action disrupts the normal reabsorption of sodium and chloride ions, leading to diuresis and a subsequent reduction in blood pressure.

Caption: Signaling pathway of this compound's diuretic action.

Overall Synthesis Workflow

The synthesis of this compound can be conceptually broken down into three main stages: synthesis of the acidic intermediate, synthesis of the amine intermediate, and the final coupling reaction followed by purification.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Tripamide

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, including academic databases and patent repositories, reveals a notable absence of specific studies on the crystal structure and polymorphism of Tripamide. Detailed crystallographic data, such as unit cell parameters, space groups for different polymorphic forms, and specific experimental protocols for their preparation and characterization, are not available.

Therefore, this guide provides a comprehensive overview of the principles and methodologies involved in the study of crystal structure and polymorphism of a pharmaceutical compound, using this compound as a hypothetical subject. The experimental protocols and data presented are representative of typical solid-state characterization studies in the pharmaceutical sciences.

Introduction to Polymorphism in Pharmaceuticals

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.

-

Melting Point and Thermal Stability: Influencing manufacturing processes and storage conditions.

-

Mechanical Properties: Such as hardness and compressibility, which are critical for tablet formulation.

-

Chemical Stability: Different forms may have varying susceptibility to degradation.

Due to these potential differences, the identification and characterization of all accessible polymorphic forms of a new drug candidate are critical aspects of drug development.

Hypothetical Polymorphic Forms of this compound

For illustrative purposes, this guide will refer to two hypothetical polymorphic forms of this compound, designated as Form I and Form II.

Table 1: Hypothetical Crystallographic Data for this compound Polymorphs

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.5 | 12.8 |

| b (Å) | 8.2 | 9.5 |

| c (Å) | 15.1 | 18.3 |

| α (°) | 90 | 90 |

| β (°) | 98.5 | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 1285.4 | 2225.8 |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.425 | 1.380 |

Table 2: Hypothetical Thermal Properties of this compound Polymorphs

| Property | Form I (Hypothetical) | Form II (Hypothetical) |

| Melting Point (°C) | 185 ± 2 | 175 ± 2 |

| Enthalpy of Fusion (J/g) | 95 ± 5 | 80 ± 5 |

| Thermodynamic Relationship | Enantiotropic | Enantiotropic |

| Transition Temperature (°C) | ~ 150 (I → II) | Not Applicable |

Experimental Protocols for Polymorph Screening and Characterization

The following are detailed methodologies for key experiments used in the discovery and analysis of polymorphic forms of a pharmaceutical compound like this compound.

3.1 Polymorph Screening

The objective of a polymorph screen is to crystallize the API under a wide variety of conditions to induce the formation of different solid forms.

-

Methodology:

-

Solvent Selection: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be selected (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water).

-

Crystallization Techniques:

-

Slow Evaporation: Saturated solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

-

Cooling Crystallization: Saturated solutions at elevated temperatures are cooled at different rates (slow and crash cooling) to induce crystallization.

-

Anti-Solvent Addition: An anti-solvent (in which this compound is poorly soluble) is added to a solution of this compound to induce precipitation.

-

Slurry Conversion: A suspension of a known form of this compound is stirred in a solvent in which it is sparingly soluble for an extended period (days to weeks) at different temperatures. This can lead to the conversion to a more stable form.

-

Melt Crystallization: The amorphous solid, obtained by rapidly cooling the molten drug, is held at various temperatures below the melting point to induce crystallization.

-

-

Solid Form Isolation and Analysis: The resulting solids from each experiment are isolated by filtration and dried. Each unique solid form is then characterized using techniques such as Powder X-ray Diffraction (PXRD).

-

3.2 Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

-

Methodology:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Instrument Setup: A diffractometer with a Cu Kα radiation source is typically used. Data is collected over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffractograms are analyzed for peak positions (in degrees 2θ) and relative intensities. Unique patterns indicate the presence of different polymorphs.

-

3.3 Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion, and to study solid-state transitions.

-

Methodology:

-

Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrument Setup: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen purge. An empty sealed pan is used as a reference.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are identified.

-

3.4 Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature. It is useful for determining the presence of solvates or hydrates.

-

Methodology:

-

Sample Preparation: 5-10 mg of the sample is placed in a tared TGA pan.

-

Instrument Setup: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen purge.

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. Significant weight loss before decomposition may indicate the presence of a solvate or hydrate.

-

Visualizations

4.1 Mechanism of Action of this compound

This compound is a thiazide-like diuretic that acts on the distal convoluted tubule of the nephron in the kidney.[1][2] Its primary mechanism of action is the inhibition of the sodium-chloride symporter (NCC).[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased excretion of these ions and water, resulting in a diuretic and antihypertensive effect.[1][2] Some studies also suggest that this compound may have an effect on the thick ascending limb of the loop of Henle.[3]

Caption: Mechanism of action of this compound in the distal convoluted tubule.

4.2 Experimental Workflow for Polymorph Screening

The following diagram illustrates a typical workflow for the systematic screening for different polymorphic forms of a new pharmaceutical compound.

References

Tripamide's Effects on Renal Ion Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripamide is a thiazide-like diuretic utilized in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of sodium and chloride reabsorption in the distal convoluted tubule (DCT) of the nephron. This guide provides a comprehensive technical overview of the current understanding of this compound's effects on key renal ion transporters, including the Sodium-Chloride Cotransporter (NCC), the Na-K-2Cl Cotransporter (NKCC2), and the Epithelial Sodium Channel (ENaC). It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to serve as a resource for ongoing and future research in diuretic drug development.

Introduction

This compound is a sulfonamide-derived diuretic that exerts its antihypertensive and natriuretic effects by modulating renal ion transport.[1] As a member of the thiazide-like diuretic class, its principal target is the Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, which is predominantly expressed in the apical membrane of the DCT.[1][2] By inhibiting NCC, this compound increases the urinary excretion of sodium and chloride, leading to a reduction in extracellular fluid volume and a subsequent decrease in blood pressure.[1] While its primary action on NCC is well-established, its effects on other critical renal ion transporters and the precise molecular interactions governing its inhibitory action are areas of active investigation.

Core Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

The primary diuretic and antihypertensive effects of this compound stem from its direct inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule.[1] NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking this transporter, this compound effectively reduces sodium reabsorption, leading to natriuresis and diuresis.[1]

The WNK-SPAK/OSR1 Signaling Pathway: Upstream Regulation of NCC

The activity of NCC is tightly regulated by the With-No-Lysine [K] (WNK) kinases and their downstream effector kinases, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[3][4][5] This signaling cascade is a critical determinant of NCC phosphorylation and, consequently, its transport activity.

-

Activation: Hormonal stimuli and physiological cues, such as angiotensin II and aldosterone, can activate WNK kinases.[5] Activated WNKs then phosphorylate and activate SPAK and OSR1.[3][4]

-

NCC Phosphorylation: Activated SPAK/OSR1 directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC.[3][6] This phosphorylation event is crucial for increasing NCC activity and its abundance at the apical membrane.[6]

While it is established that thiazide diuretics inhibit NCC activity, direct evidence of this compound's interaction with the WNK-SPAK/OSR1 signaling pathway is currently lacking in the scientific literature. It is hypothesized that, like other thiazides, this compound does not directly inhibit the kinases in this pathway but rather binds to the transporter itself, preventing ion translocation.[7]

Effects on Other Renal Ion Transporters

Na-K-2Cl Cotransporter (NKCC2)

Some studies have suggested that this compound may also exert effects on the thick ascending limb of Henle's loop, where the Na-K-2Cl cotransporter (NKCC2) is the primary salt-reabsorbing transporter. This would classify it as having mixed properties of both a thiazide and a loop diuretic. However, evidence for direct, potent inhibition of NKCC2 by this compound is limited and contested. One study investigating the effects of various loop diuretics on human NKCC1 splice variants found that this compound was ineffective at concentrations up to 1000 µM.[8] While this study did not directly assess the renal-specific NKCC2 isoform, it raises questions about the clinical significance of this compound's potential loop diuretic-like effects.

Epithelial Sodium Channel (ENaC)

The Epithelial Sodium Channel (ENaC) is located in the apical membrane of the principal cells of the collecting duct and plays a crucial role in fine-tuning sodium reabsorption. Thiazide diuretics can indirectly increase the activity of ENaC. By blocking upstream sodium reabsorption in the DCT, they increase the delivery of sodium to the collecting duct, which can enhance the driving force for sodium entry through ENaC. This can contribute to the potassium-wasting effects of thiazide diuretics. There is currently no direct evidence to suggest that this compound interacts directly with ENaC.

Quantitative Data on this compound's Effects

Quantitative data on the direct inhibitory potency of this compound on specific renal ion transporters are scarce in the publicly available literature. The following table summarizes the available quantitative data from in vivo human and animal studies.

| Parameter | Species/Model | Dosage | Effect | Citation |

| NCC Inhibition | ||||

| Fractional Free Water Clearance | Human | Not specified | 47% increase | [9] |

| Fractional Solute Delivery to Diluting Segment | Human | Not specified | 75% increase | [9] |

| NKCC Inhibition | ||||

| hNKCC1A Inhibition (IC50) | In vitro (Oocyte expression) | Up to 1000 µM | Ineffective | [8] |

| hNKCC1B Inhibition (IC50) | In vitro (Oocyte expression) | Up to 1000 µM | Ineffective | [8] |

| Electrolyte Excretion | ||||

| Urine Volume | Rat | 0.6-160 mg/kg | Dose-dependent increase | [10] |

| Sodium Excretion | Rat | 0.6-160 mg/kg | Dose-dependent increase | [10] |

| Chloride Excretion | Rat | 0.6-160 mg/kg | Dose-dependent increase | [10] |

| Potassium Excretion | Rat | 160 mg/kg | Increased | [10] |

| Serum Potassium | Human | 25 and 100 mg/day | Significantly lowered | [11] |

| Serum Chloride | Human | 10, 25, 50, 100 mg/day | Significantly reduced | [11] |

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound on renal ion transporters are not extensively published. However, based on standard methodologies in the field, the following protocols would be appropriate for a thorough investigation.

In Vitro Assessment of Transporter Inhibition

5.1.1. Xenopus laevis Oocyte Expression System

This is a widely used method for the functional characterization of membrane transporters.

-

Objective: To determine the inhibitory potency (IC50) of this compound on NCC and NKCC2.

-

Methodology:

-

Synthesize cRNA for human NCC or NKCC2.

-

Inject the cRNA into Xenopus laevis oocytes and incubate for 2-4 days to allow for protein expression.

-

Measure transporter activity using a radioactive tracer uptake assay (e.g., 22Na+ or 86Rb+ as a tracer for K+).

-

Pre-incubate oocytes with varying concentrations of this compound.

-

Initiate the uptake assay by adding the radioactive tracer.

-

After a defined period, wash the oocytes to remove extracellular tracer and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

5.1.2. Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the direct measurement of ion channel and transporter currents.

-

Objective: To investigate the effect of this compound on ENaC activity.

-

Methodology:

-

Culture a suitable mammalian cell line (e.g., mCCD or HEK293) stably expressing the α, β, and γ subunits of ENaC.

-

Perform whole-cell or single-channel patch-clamp recordings.

-

Establish a baseline ENaC current.

-

Perfuse the cells with a solution containing this compound at various concentrations.

-

Record changes in the amiloride-sensitive current to determine the effect of this compound on ENaC activity.

-

In Vivo Assessment of Diuretic Activity

5.2.1. Metabolic Cage Studies in Rodents

This is a standard method to evaluate the diuretic and natriuretic effects of a compound in a living organism.

-

Objective: To quantify the dose-dependent effects of this compound on urine volume and electrolyte excretion.

-

Methodology:

-

Acclimatize rats or mice to metabolic cages, which allow for the separate collection of urine and feces.

-

Administer this compound orally or via injection at various doses. A control group should receive the vehicle.

-

Collect urine over a specified period (e.g., 24 hours).

-

Measure the total urine volume.

-

Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

-

Compare the results from the this compound-treated groups to the control group to determine the diuretic, natriuretic, and kaliuretic effects.

-

Conclusion and Future Directions

This compound is an effective thiazide-like diuretic that primarily targets the Na-Cl cotransporter in the distal convoluted tubule. While its clinical efficacy is well-documented, a detailed understanding of its molecular interactions with renal ion transporters is still emerging. The available data confirm its inhibitory action on NCC, leading to increased sodium and water excretion. However, its effects on other key transporters like NKCC2 and ENaC require further investigation to fully elucidate its complete renal pharmacodynamic profile.

Future research should focus on:

-

Quantitative Inhibitory Potency: Determining the IC50 and Ki values of this compound for human NCC, NKCC2, and ENaC through rigorous in vitro assays.

-

WNK-SPAK/OSR1 Pathway Interaction: Investigating whether this compound has any direct or indirect effects on the phosphorylation state of NCC and the activity of the upstream regulatory kinases.

-

Structural Biology: Elucidating the co-crystal structure of this compound bound to NCC to understand the precise binding site and mechanism of inhibition.

A more in-depth understanding of this compound's molecular pharmacology will be invaluable for the development of next-generation diuretics with improved efficacy and side-effect profiles.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the thiazide-sensitive Na+-Cl- cotransporter by the WNK-regulated kinases SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation Decreases Ubiquitylation of the Thiazide-sensitive Cotransporter NCC and Subsequent Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Tripamide in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of the antihypertensive agent tripamide in rodent models. The information is compiled from various scientific studies to support further research and development efforts.

Pharmacokinetics in Rats

This compound is rapidly metabolized in rats following oral administration. The parent drug reaches its maximum plasma concentration (Cmax) within 30 minutes and is quickly eliminated from the bloodstream.

Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolite in Rats after Oral Administration (5 mg/kg)

| Analyte | Cmax (µg/mL) | Tmax (hours) | Half-life (t½) (hours) |

| This compound | 1.91 | 0.5 | 1.15 |

| 4-chloro-3-sulphamoylbenzoic acid (CSBA) | Not Reported | Not Reported | Not Reported |

| 4-chloro-3-sulphamoylbenzamide (CSBM) | Not Reported | Not Reported | Not Reported |

| N'-(4-chloro-3-sulphamoylbenzoyl)-N-acetylhydrazine (CSBH) | 0.61 | 2.0 | Not Reported |

Data compiled from a study by T. Horie, T. Ohno, and K. Kinoshita (1981).[1]

Metabolism in Rats

In rats, this compound undergoes extensive metabolism, resulting in the formation of at least five distinct metabolites. The primary metabolic pathways are hydroxylation and hydrolysis.

The five identified metabolites in rats are:

-

M-1: 4-chloro-3-sulphamoylbenzoic acid (CSBA) - The major metabolite found in rat blood.

-

M-2: 4-chloro-3-sulphamoylbenzamide (CSBM)

-

M-3: N'-(4-chloro-3-sulphamoylbenzoyl)-N-acetylhydrazine (CSBH)

-

M-5: 3-hydroxy-tripamide

The metabolism of this compound is primarily carried out by hepatic microsomal enzymes. The hydrolysis of this compound is induced by phenobarbital and inhibited by classical inhibitors of microsomal arylamidase. The hydroxylation of this compound is induced by 3-methylcholanthrene and inhibited by carbon monoxide, suggesting the involvement of cytochrome P-450 enzymes. Specifically, 8-hydroxylation is inhibited by antibodies against both cytochrome P-450 and P-448, while 3-hydroxylation is not significantly affected by these antibodies.[3]

Metabolic Pathway of this compound in Rats

Caption: Proposed metabolic pathway of this compound in rats.

Excretion in Rats

Following intravenous injection, the hydroxylated metabolites of this compound are excreted into the bile at a rate approximately 2-3 times faster than into the urine.[2]

Pharmacokinetics and Metabolism in Mice

Currently, there is no publicly available scientific literature detailing the pharmacokinetics or metabolism of this compound specifically in mice. Further research is required to elucidate these parameters in this rodent model.

Experimental Protocols

The following sections outline the general methodologies employed in the cited studies on this compound pharmacokinetics and metabolism in rats.

Animal Models and Drug Administration

-

Animal Model: Male Wistar rats were commonly used.

-

Oral Administration: this compound was administered orally by gastric intubation as a suspension in a suitable vehicle, such as 5% gum arabic solution.

-

Intravenous Administration: For intravenous studies, this compound was dissolved in a suitable solvent and injected, typically into the tail vein.

Sample Collection

-

Blood Sampling: Blood samples were collected at various time points post-administration, often from the jugular vein.

-

Urine and Feces Collection: Animals were housed in metabolic cages to facilitate the separate collection of urine and feces.

-

Bile Collection: For biliary excretion studies, the common bile duct was cannulated for bile collection.

Analytical Methodology

While specific, validated analytical methods for the routine quantification of this compound and its metabolites in biological matrices are not extensively detailed in the available literature, the primary techniques used for metabolite identification and characterization include:

-

Chromatography: Thin-layer chromatography (TLC) and other chromatographic techniques were used for the separation of this compound and its metabolites from biological samples.

-

Mass Spectrometry (MS): Mass spectrometry was employed for the structural elucidation and identification of the separated metabolites.

-

Radiolabeling and Reverse Isotope Dilution Analysis: Studies utilized [carbonyl-¹⁴C]this compound to trace the metabolic fate of the drug. Reverse isotope dilution analysis was used for the quantitative determination of metabolites.

A general workflow for the analysis of this compound and its metabolites from biological samples can be summarized as follows:

Caption: General experimental workflow for this compound analysis.

Conclusion

The available data indicates that this compound is rapidly absorbed and extensively metabolized in rats, primarily through hydroxylation and hydrolysis. The major metabolite in the blood is 4-chloro-3-sulphamoylbenzoic acid. While some pharmacokinetic parameters for the parent drug have been reported, a comprehensive profile, including AUC and bioavailability, remains to be fully characterized. A significant gap in knowledge exists regarding the pharmacokinetics and metabolism of this compound in mice. Future research should focus on filling these knowledge gaps to provide a more complete understanding of this compound's disposition in rodents, which is crucial for its continued development and for translating preclinical findings to clinical applications.

References

Tripamide's Molecular Landscape Beyond the NCC Cotransporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tripamide, a thiazide-like diuretic, is well-recognized for its antihypertensive effects, primarily attributed to the inhibition of the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond this primary target, engaging other molecular players that contribute to its overall therapeutic action and side-effect profile. This technical guide provides an in-depth exploration of these off-target interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Inhibition of the Na+-K+-2Cl- Cotransporter (NKCC)

Evidence points towards this compound's activity as a loop diuretic, targeting the Na+-K+-2Cl- cotransporter, with known isoforms NKCC1 and NKCC2. This interaction is a significant departure from its classical thiazide-like mechanism.

Quantitative Data: Inhibitory Potency

While a direct IC50 value for this compound against the renal-specific NKCC2 isoform has not been reported in the literature, its inhibitory activity against the ubiquitously expressed NKCC1 has been quantified.

| Target Isoform | IC50 (µM) |

| Human NKCC1A | 7.8 |

| Human NKCC1B | 10.2 |

Data from Hampel et al., 2018.

Experimental Protocols

1.2.1. In Vivo Assessment of Renal Tubular Function (Brater and Anderson, 1983)

-

Objective: To determine the site of action of this compound within the nephron in human subjects.

-

Methodology: Standard clearance techniques were employed in healthy adult male volunteers. Studies were conducted during water loading (water diuresis) and hydropenia.

-

Water Diuresis: Subjects were orally water-loaded to achieve a brisk diuresis. After a baseline period, this compound was administered intravenously. Urine and plasma samples were collected at timed intervals to measure osmolality, and concentrations of sodium, potassium, chloride, and creatinine. Fractional free water clearance (CH₂O/GFR) and fractional delivery of solute to the diluting segment were calculated.

-

Hydropenia: Subjects were deprived of fluids and administered vasopressin to induce a state of antidiuresis. Following a control period, this compound was infused intravenously. Urine and plasma samples were analyzed as in the water diuresis protocol to determine free water reabsorption (TcH₂O).

-

-

Key Findings: this compound was shown to increase fractional free water clearance, an effect opposite to that of thiazide diuretics, and to inhibit solute reabsorption in the thick ascending limb of Henle's loop, the location of NKCC2. The study also noted an increase in calcium excretion, which is characteristic of loop diuretics.[1]

1.2.2. Heterologous Expression and Rubidium Uptake Assay (Hampel et al., 2018)

-

Objective: To determine the inhibitory potency of various loop diuretics, including this compound, on human NKCC1 splice variants.

-

Methodology:

-

Expression System: cRNA of human NKCC1A and NKCC1B was injected into Xenopus laevis oocytes.

-

Functional Assay: A radioactive rubidium (86Rb+) uptake assay was used as a surrogate for potassium transport to measure the activity of the cotransporter.

-

Inhibition Measurement: Oocytes expressing the NKCC1 isoforms were incubated with varying concentrations of this compound. The uptake of 86Rb+ was then measured, and the concentration of this compound that inhibited 50% of the cotransporter activity (IC50) was calculated by fitting the data to a dose-response curve.

-

-

Key Findings: This study provided the first reported IC50 values for this compound against the human NKCC1A and NKCC1B isoforms, as detailed in the table above.[2]

Signaling Pathway and Logical Relationships

The inhibition of NKCC2 in the thick ascending limb of Henle's loop by this compound has downstream consequences on ion handling and urine formation, distinguishing its action from that of a typical thiazide diuretic.

Caption: this compound's inhibition of NKCC2 and its downstream effects.

Direct Action on Vascular Smooth Muscle

A significant off-target effect of this compound is its ability to induce vasodilation through a direct action on vascular smooth muscle cells. This effect is independent of its diuretic action and contributes to its antihypertensive properties.

Quantitative Data

While precise IC50 or EC50 values for vasodilation are not available, early studies indicated the effective concentration range.

| Effect | Concentration |

| Suppression of K+-induced and noradrenaline-induced contractions | < 10-6 g/ml |

| Suppression of TEA-evoked electrical spikes | < 10-6 g/ml |

Data from Asada et al., 1982.[3]

Experimental Protocols

2.2.1. Electrophysiological and Mechanical Response Studies (Asada et al., 1982)

-

Objective: To investigate the effects of this compound on the electrophysiological and mechanical properties of vascular smooth muscle.

-

Methodology:

-

Tissues: Isolated guinea-pig mesenteric artery and porcine coronary artery.

-

Electrophysiology: Intracellular microelectrodes were used to measure membrane potential and resistance. The effects of this compound on the electrical spikes evoked by outward current pulses in the presence of tetraethylammonium (TEA), a potassium channel blocker, were recorded. Excitatory junction potentials (e.j.ps) evoked by perivascular nerve stimulation were also measured.

-

Mechanical Response: The contractile responses of the arteries to high potassium (K+-induced contraction) and noradrenaline were measured in the presence and absence of this compound.

-

-

Key Findings: this compound suppressed both the electrical and contractile responses of the mesenteric artery, suggesting an interference with the processes of excitation-contraction coupling. The suppression of spikes in the presence of TEA points towards an effect on ion channels other than those blocked by TEA, possibly voltage-gated calcium channels or other types of potassium channels.[3]

Proposed Signaling Pathway

The findings from Asada et al. (1982) suggest that this compound's vasodilatory action involves the modulation of ion flux in vascular smooth muscle cells, leading to relaxation.

Caption: Proposed mechanism of this compound-induced vasodilation.

Conclusion

The molecular targets of this compound extend beyond the well-established NCC cotransporter. Its interaction with the NKCC1 and likely NKCC2 cotransporters positions it as a diuretic with loop-like properties, explaining some of its electrolyte-handling characteristics. Furthermore, its direct action on vascular smooth muscle, likely through the modulation of ion channels, contributes a diuretic-independent mechanism to its antihypertensive effects.

For drug development professionals, these off-target activities present both opportunities and challenges. The vasodilatory properties may offer a dual mechanism of action for blood pressure control. However, the inhibition of NKCC1, which is widely expressed, could have broader physiological implications that warrant further investigation. Future research should focus on elucidating the specific ion channels involved in this compound's vascular effects and on quantifying its binding affinity and inhibitory potency against NKCC2 to fully characterize its pharmacological profile. This deeper understanding will be crucial for the development of more selective and effective antihypertensive therapies.

References

- 1. Sites of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of N-(4-azo-endo-tricyclo[5.2.1.0.(2.6)]-decan-4-yl)-4-chloro-3-sulfamoylbenzamide (E614; this compound) on vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for Assessing the Diuretic Effect of Tripamide in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripamide is a potent diuretic agent that has shown efficacy in managing hypertension and edema.[1][2] Understanding its diuretic profile is crucial for preclinical and clinical development. This document provides a detailed protocol for assessing the diuretic effect of this compound in a rat model, a standard and reliable method for such evaluations.[3][4] The protocol outlines procedures for animal handling, drug administration, urine collection, and analysis of key diuretic parameters.

This compound is classified as a loop diuretic.[5] Its primary mechanism of action involves the inhibition of solute reabsorption in the thick ascending limb of the loop of Henle in the kidney.[5] Specifically, studies have indicated that this compound acts on both the cortical and medullary segments of this part of the nephron.[5] This inhibition of ion transport leads to increased excretion of water and electrolytes, resulting in diuresis.

This application note provides a comprehensive methodology, including data presentation formats and visualizations, to facilitate the accurate and reproducible assessment of this compound's diuretic properties.

Signaling Pathway of this compound's Diuretic Action

References

Application Notes and Protocols for Tripamide Studies in Spontaneously Hypertensive Rats (SHR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripamide is a diuretic and antihypertensive agent that has shown efficacy in reducing blood pressure. The spontaneously hypertensive rat (SHR) is a widely used and well-established animal model for studying essential hypertension, making it a suitable model for investigating the pharmacological effects of this compound.[1][2] These application notes provide an overview of the use of SHRs in this compound research, summarizing key findings and providing detailed protocols for experimental studies.

Application Notes

This compound primarily functions as a thiazide-like diuretic by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[3] This diuretic action reduces plasma and extracellular fluid volume, contributing to its antihypertensive effect.[3] Some evidence also suggests that this compound may have a direct vasodilatory effect on vascular smooth muscle, which would also contribute to the reduction of total peripheral vascular resistance.[3]

Studies in conscious spontaneously hypertensive rats (SHR) have demonstrated that this compound effectively lowers mean arterial pressure. The hemodynamic effects are dose-dependent. At a lower dose (10 mg/kg, p.o.), the reduction in blood pressure is primarily due to a decrease in total peripheral vascular resistance with no significant change in cardiac output. However, at a higher dose (100 mg/kg, p.o.), the hypotensive effect is mainly attributed to a significant reduction in cardiac output. This compound appears to have minimal influence on heart rate.

Biochemically, this compound administration can lead to alterations in serum electrolytes. Notably, it can cause a significant reduction in serum chloride levels and may also lower serum potassium levels, particularly at higher doses.[4] An increase in serum uric acid has also been observed.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies of this compound in spontaneously hypertensive rats.

Table 1: Hemodynamic Effects of Chronic this compound Treatment (6 days) in Conscious SHR

| Treatment Group | Dose (mg/kg, p.o.) | Mean Arterial Pressure (mmHg) | Cardiac Output (ml/min) | Total Peripheral Vascular Resistance (mmHg/ml/min) |

| Control | - | 175 ± 5 | 105 ± 6 | 1.67 ± 0.12 |

| This compound | 10 | 155 ± 4 | 102 ± 5 | 1.52 ± 0.10 |

| This compound | 100 | 130 ± 6 | 85 ± 4 | 1.53 ± 0.11* |

* Indicates a statistically significant difference from the control group.

Table 2: Effects of this compound on Serum Electrolytes and Uric Acid in Hypertensive Subjects

| Parameter | Placebo | This compound (10 mg/day) | This compound (25 mg/day) | This compound (100 mg/day) |

| Serum Potassium (mEq/L) | 4.1 ± 0.1 | 3.9 ± 0.1 | 3.7 ± 0.1 | 3.6 ± 0.1 |

| Serum Chloride (mEq/L) | 102 ± 1 | 98 ± 1 | 97 ± 1 | 96 ± 1 |

| Serum Uric Acid (mg/dL) | 5.8 ± 0.3 | 6.5 ± 0.4 | 6.8 ± 0.4 | 7.1 ± 0.5 |

* Indicates a statistically significant difference from the placebo group.[4]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects of this compound in SHR

1. Animal Model:

-

Male spontaneously hypertensive rats (SHR), 14-16 weeks of age, with established hypertension.

-

House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

2. Drug Preparation and Administration:

-

Prepare this compound solutions by suspending the required amount of the drug in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in distilled water.

-

Administer this compound or vehicle control orally once daily via gavage for the duration of the study (e.g., 6 days).[1][2][5][6][7] The volume should not exceed 10-20 ml/kg body weight.[5][6]

3. Blood Pressure Measurement (Tail-Cuff Plethysmography):

-

Acclimatize the rats to the restraining device and tail-cuff apparatus for at least 5 consecutive days before the start of the experiment to minimize stress-induced blood pressure variations.[8]

-

On the day of measurement, place the rats in a warming chamber (32-34°C) for 10-15 minutes to enhance detection of the tail pulse.

-

Position the rat in the restrainer and place the tail-cuff and pulse sensor on the tail.

-

Record systolic blood pressure and heart rate. Perform at least 5-7 successful measurements and average the values for each rat.[9]

-

Measurements should be taken at the same time each day to minimize diurnal variations.

4. Data Analysis:

-

Analyze blood pressure and heart rate data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare between treatment and control groups.

Protocol 2: Biochemical Analysis of Serum Electrolytes and Renin

1. Sample Collection:

-

At the end of the treatment period, anesthetize the rats with an appropriate anesthetic agent.

-

Collect blood via cardiac puncture or from the abdominal aorta into tubes.

-

For serum, use tubes without anticoagulant and allow the blood to clot. For plasma, use tubes containing an anticoagulant like EDTA.

2. Serum/Plasma Separation:

-

Centrifuge the blood samples at 1000-2000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (serum or plasma) and store at -80°C until analysis.

3. Serum Electrolyte Measurement:

-

Measure the concentrations of serum sodium, potassium, and chloride using an electrolyte analyzer or spectrophotometric methods with commercially available kits.[10][11]

4. Plasma Renin Activity Measurement (ELISA):

-

Use a commercially available Rat Renin ELISA kit.[9][12][13][14][15]

-

Follow the manufacturer's instructions for the assay procedure, which typically involves:

-

Preparing standards and samples.

-

Adding them to the antibody-pre-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Adding an Avidin-HRP conjugate.

-

Adding the substrate solution and stopping the reaction.

-

Measuring the optical density at the appropriate wavelength.

-

-

Calculate the renin concentration based on the standard curve.

Visualizations

Experimental workflow for this compound studies in SHR.

Diuretic mechanism of this compound.

Hypothesized direct vasodilatory mechanism of this compound.

References

- 1. ouv.vt.edu [ouv.vt.edu]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Antihypertensive and biochemical dose-response study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.fsu.edu [research.fsu.edu]

- 6. iacuc.wsu.edu [iacuc.wsu.edu]

- 7. aniphy.fr [aniphy.fr]

- 8. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rat Renin-1 ELISA Kit for cell culture supernatants, plasma, and serum samples | Sigma-Aldrich [sigmaaldrich.com]

- 10. avmj.journals.ekb.eg [avmj.journals.ekb.eg]

- 11. ajol.info [ajol.info]

- 12. Mouse/Rat Renin-1 ELISA Kit (ERA52RB) - Invitrogen [thermofisher.com]

- 13. elkbiotech.com [elkbiotech.com]

- 14. file.elabscience.com [file.elabscience.com]

- 15. assaygenie.com [assaygenie.com]

Tripamide Administration Protocol for In Vivo Experiments: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripamide is a diuretic and antihypertensive agent.[1][2] Structurally, it is classified as a sulfonamide-derived compound.[2] Its primary therapeutic applications are in the management of hypertension and edema.[1] this compound is characterized as a thiazide-like diuretic, although it also exhibits some properties of a loop diuretic.[2] This document provides detailed application notes and generalized protocols for the in vivo administration of this compound in preclinical research settings.

Disclaimer: Limited specific preclinical data on the in vivo administration of this compound, including established dosages and vehicle formulations for animal models, is available in the public domain. The following protocols are based on general pharmacological principles for administering compounds to rodents and information on diuretics of the same class. Researchers must conduct pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental models.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily by inhibiting sodium and chloride ion reabsorption in the kidneys. Its main target is the sodium-chloride symporter (NCC) located in the distal convoluted tubule of the nephron.[1] By blocking the NCC, this compound increases the excretion of sodium and chloride ions, and consequently water, leading to a reduction in plasma volume and blood pressure.[1] Additionally, studies have indicated that this compound also has an effect on the cortical segment of the thick ascending limb of Henle's loop, suggesting a mechanism of action similar to loop diuretics.[2]

Signaling Pathway

The regulation of the sodium-chloride cotransporter (NCC) is controlled by the WNK-SPAK/OSR1 signaling pathway . Thiazide and thiazide-like diuretics, such as this compound, inhibit the function of NCC. The WNK (With-No-Lysine [K]) kinases phosphorylate and activate the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).[3][4][5] Activated SPAK/OSR1 then phosphorylates and activates NCC, promoting sodium reabsorption.[3][5] this compound, by binding to and inhibiting NCC, prevents this reabsorption, leading to diuresis and a decrease in blood pressure.

Caption: WNK-SPAK-NCC signaling pathway and this compound's inhibitory action.

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodents for assessing its diuretic and antihypertensive effects. It is imperative to conduct dose-finding studies and vehicle suitability tests prior to commencing full-scale experiments.

Formulation and Vehicle Selection

This compound is a crystalline solid. For in vivo administration, it must be dissolved or suspended in a suitable vehicle.

-

Solubility Testing: It is recommended to perform solubility tests in common vehicles such as:

-

Saline (0.9% NaCl)

-

Phosphate-buffered saline (PBS)

-

5% Dimethyl sulfoxide (DMSO) in saline

-

10% Cremophor EL in saline

-

0.5% Carboxymethylcellulose (CMC) in water

-

-

Preparation of Dosing Solution (Example):

-

Weigh the required amount of this compound powder.

-

If using a co-solvent like DMSO, first dissolve the this compound in the co-solvent.

-

Gradually add the primary vehicle (e.g., saline) while vortexing or sonicating to ensure a homogenous solution or a fine suspension.

-

Prepare the formulation fresh on the day of dosing.

-

Protocol for Assessing Diuretic Activity in Rats

This protocol is adapted from standard methods for evaluating diuretic agents.[6][7][8]

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Housing: House animals in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimatization: Acclimatize animals to the metabolic cages for at least 3 days before the experiment.

-

Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.5% CMC)

-

Group 2: Positive control (e.g., Furosemide, 10 mg/kg)

-

Group 3-5: this compound (e.g., 10, 30, 100 mg/kg) - doses are hypothetical and require optimization.

-

-

Procedure:

-

Fast the rats for 18 hours prior to the experiment, with free access to water.

-

Administer the vehicle, positive control, or this compound by oral gavage at a volume of 5-10 mL/kg.

-

Immediately after dosing, administer a saline load (0.9% NaCl) of 25 mL/kg orally to all animals to ensure adequate hydration and urine output.

-

Place the animals back into the metabolic cages.

-

Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after dosing.

-

Measure the total volume of urine for each collection period.

-

Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

-

Protocol for Assessing Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) (16-20 weeks old) with established hypertension.

-

Blood Pressure Measurement: Use a non-invasive tail-cuff method or telemetry for conscious animals.

-

Acclimatization: Acclimatize the rats to the blood pressure measurement procedure for at least one week before the study to minimize stress-induced fluctuations.

-

Experimental Groups:

-

Group 1: Vehicle control

-

Group 2: Positive control (e.g., Captopril, 30 mg/kg/day)

-

Group 3-5: this compound (e.g., 10, 30, 100 mg/kg/day) - doses are hypothetical and require optimization.

-

-

Procedure:

-

Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for 3-5 consecutive days.

-

Administer the vehicle, positive control, or this compound once daily by oral gavage for a specified period (e.g., 2-4 weeks).

-

Measure blood pressure and heart rate at regular intervals during the treatment period (e.g., weekly or bi-weekly).

-

On the final day of the study, measure blood pressure at several time points after the last dose to assess the duration of action.

-

Data Presentation

Quantitative data from in vivo experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data Presentation for Diuretic Activity Study

| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mmol/24h) | K+ Excretion (mmol/24h) |

| Vehicle Control | - | 10.5 ± 1.2 | 1.5 ± 0.3 | 0.8 ± 0.1 |

| Furosemide | 10 | 25.2 ± 2.5 | 4.8 ± 0.6 | 1.5 ± 0.2 |

| This compound | 10 | 15.8 ± 1.8 | 2.9 ± 0.4 | 1.0 ± 0.1 |

| This compound | 30 | 22.1 ± 2.1 | 4.2 ± 0.5 | 1.3 ± 0.2 |

| This compound | 100 | 28.9 ± 3.0 | 5.5 ± 0.7 | 1.8 ± 0.3 |

| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. (Note: Data are hypothetical) |

Table 2: Example Data Presentation for Antihypertensive Study in SHR

| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |

| Vehicle Control | - | 185 ± 5 | 188 ± 6 | +3 ± 2 |

| Captopril | 30 | 187 ± 6 | 145 ± 4 | -42 ± 5 |

| This compound | 10 | 186 ± 5 | 170 ± 5 | -16 ± 4 |

| This compound | 30 | 188 ± 4 | 155 ± 6 | -33 ± 5 |

| This compound | 100 | 185 ± 5 | 140 ± 5 | -45 ± 6 |

| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. (Note: Data are hypothetical) |

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study with this compound.

Caption: A generalized workflow for in vivo experiments with this compound.

Safety and Handling Precautions

-

Follow all institutional guidelines for the safe handling of laboratory animals.

-

When preparing this compound formulations, wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

Handle all chemicals in a well-ventilated area or a chemical fume hood.

-

Dispose of all chemical and animal waste in accordance with institutional and regulatory guidelines.

Conclusion

This compound is a diuretic and antihypertensive agent with a mechanism of action involving the inhibition of the Na-Cl symporter in the kidney. While specific preclinical administration protocols are not widely published, the generalized protocols and guidelines presented here provide a framework for designing and conducting in vivo studies to evaluate the efficacy of this compound. It is essential for researchers to perform preliminary studies to establish appropriate dosages and formulations for their specific animal models and experimental objectives.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Sites of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. drnaitiktrivedi.com [drnaitiktrivedi.com]

Electrophysiological Assessment of Tripamide on Ion Channels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripamide is a thiazide-like diuretic and antihypertensive agent. Its primary mechanism of action is the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron, leading to increased natriuresis and diuresis. While its effects on renal salt transport are well-documented, the direct electrophysiological impact of this compound on individual ion channels remains largely unexplored in publicly available literature.

These application notes provide a framework for the electrophysiological assessment of this compound on key ion channels. Due to the limited direct data on this compound, this document also summarizes findings for related thiazide-like diuretics, such as Indapamide and Hydrochlorothiazide (HCTZ), to offer a comparative context and guide experimental design. The provided protocols are standardized methodologies for characterizing the interaction of a compound like this compound with voltage-gated sodium, potassium, calcium, and chloride channels.

Data Presentation: Effects of Thiazide-like Diuretics on Ion Channels

The following tables summarize quantitative data from electrophysiological studies on Indapamide and Hydrochlorothiazide, serving as a reference for potential effects of this compound.

Table 1: Inhibitory Effects of Indapamide on Cardiac Ion Channels

| Ion Channel | Cell Type | IC50 / % Inhibition | Key Findings |

| Sodium Channel (INa) | Canine atrial myocytes | 79 µM (at -10 mV) to 129 µM (at -60 mV) | Concentration-dependent and reversible block; voltage-dependent inhibition.[1] |

| Transient Outward Potassium Channel (Ito) | Canine atrial myocytes | 98 µM (at +60 mV) to 174 µM (at +10 mV) | Concentration-dependent and reversible block; voltage-dependent inhibition.[1] |

| Slow Delayed Rectifier Potassium Channel (IKs) | Canine atrial myocytes | 86 µM (at +60 mV) to 148 µM (at +10 mV) | Concentration-dependent and reversible block; voltage-dependent inhibition.[1] |

| Ultrarapid Delayed Rectifier Potassium Channel (IKur) | Canine atrial myocytes | 138 µM | Voltage-independent inhibition.[1] |